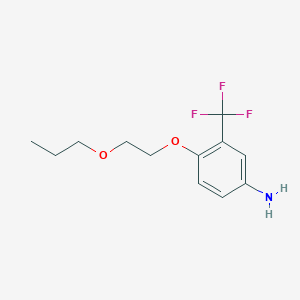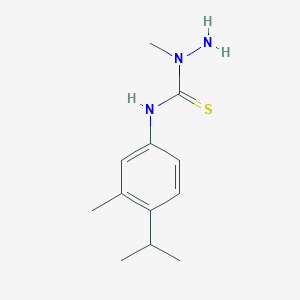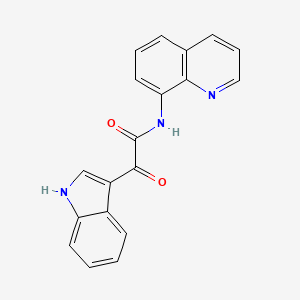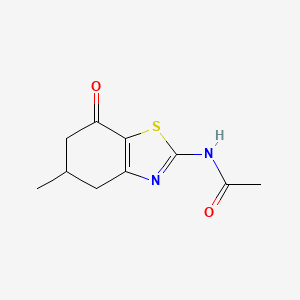
4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C12H16F3NO2 . Its molecular weight is 263.2561496 .
Molecular Structure Analysis
The molecular structure of 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline consists of 12 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . For a detailed molecular structure, it would be best to refer to a chemical database or a molecular modeling software.Scientific Research Applications
Synthesis of Trifluoromethyl Aniline Derivatives
Trifluoromethyl aniline derivatives are valuable in the development of pharmaceuticals, agrochemicals, and functional materials due to their desirable pharmacological and biological properties. The synthesis of such compounds, however, poses challenges due to the requirement for toxic, difficult-to-handle, or thermally labile reagents. A user-friendly protocol employing Togni reagent II facilitates the synthesis of ortho-trifluoromethoxylated aniline derivatives, which serve as useful synthetic building blocks (Pengju Feng & Ming‐Yu Ngai, 2016).
Liquid Crystals and Non-Linear Optical Materials
Derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including those with trifluoromethyl and trifluoromethoxy end groups, exhibit stable smectic phases and are investigated for their liquid crystalline properties. These compounds have potential applications in the field of advanced materials due to their high orientational order and ability to stabilize monolayer smectic states, which is crucial for liquid crystal display (LCD) technology (S. Miyajima et al., 1995).
Theoretical and Experimental Analysis of Vibrational Spectra
The vibrational spectra of trifluoromethyl aniline derivatives have been analyzed both experimentally and theoretically to understand the effects of substituent positions and the donating or withdrawing nature of groups on aniline's structure. Such studies contribute to the development of materials with specific electronic and optical properties, useful in applications like non-linear optical materials (B. Revathi et al., 2017).
Novel Syntheses and Applications
Research also focuses on the novel synthesis of trifluoromethyl aniline derivatives for various applications, including the development of new pharmaceutical compounds and materials with special electronic properties. For instance, the synthesis of 2-(trifluoromethyl)quinolines from anilines showcases a novel mode of isomerization and cyclization, highlighting the versatility of trifluoromethyl aniline derivatives in synthetic chemistry (H. Keller & M. Schlosser, 1996).
properties
IUPAC Name |
4-(2-propoxyethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2/c1-2-5-17-6-7-18-11-4-3-9(16)8-10(11)12(13,14)15/h3-4,8H,2,5-7,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYVFFADOVZXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3170916.png)

![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3170947.png)
![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)


![4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B3170968.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3170970.png)



![6-[4-(tert-butyl)phenyl]-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3170989.png)

